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molecular formula C7H5BrF3N B1346880 4-Bromo-3-(trifluoromethyl)aniline CAS No. 393-36-2

4-Bromo-3-(trifluoromethyl)aniline

Cat. No. B1346880
M. Wt: 240.02 g/mol
InChI Key: YGNISOAUPSJDJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528255B2

Procedure details

To a solution of 4-bromo-3-(trifluoromethyl)aniline (64 g, 267 mmol) in Et2O (500 mL) was added an HCl solution (1 M in Et2O; 300 mL) dropwise and the resulting mixture was stirred at room temp. for 16 h. The resulting pink-white precipitate was removed by filtration and washed with Et2O (50 mL) and to afford 4-bromo-3-(trifluoromethyl)aniline HCl salt (73 g, 98%).
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].[ClH:13]>CCOCC>[ClH:13].[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12] |f:3.4|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temp. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting pink-white precipitate was removed by filtration
WASH
Type
WASH
Details
washed with Et2O (50 mL)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.BrC1=C(C=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 73 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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